3-(2-Bromoethyl)-1H-indole
Overview
Description
3-(2-Bromoethyl)-1H-indole, also known as 3-BEI, is an indole derivative that has been studied for its potential applications in scientific research. It has been used in a variety of experiments, including those involving the synthesis of organic compounds, the study of the mechanism of action, and the investigation of biochemical and physiological effects.
Scientific Research Applications
Organic-Inorganic Hybrid Materials
The compound can be used in the synthesis of organic-inorganic hybrid materials . These materials have a wide array of potential applications due to the synergistic or complementary interactions between their organic and inorganic components . The design and modification of organic ligands, such as 3-(2-Bromoethyl)-1H-indole, can tailor the resulting materials for specific applications .
Metal-Organic Frameworks (MOFs)
3-(2-Bromoethyl)-1H-indole can be used as an organic linker in the construction of Metal-Organic Frameworks (MOFs) . MOFs are used to study the interactions between covalently bonded organic linkers and metal clusters . They have diverse structures, high stability, and tunable properties, making them promising materials for various applications .
Water Purification
MOFs comprising organic linkers and metal clusters can be used to remove pharmaceutical pollutants from water . They exhibit high capacity, fast sorption kinetics, and high selectivity .
Ionic Liquids
The compound can be used as a precursor for the synthesis of ionic liquids . Ionic liquids have unique properties and versatile applications in various fields, such as chemistry, engineering, and materials science . They exhibit low volatility, high thermal stability, and an exceptional ability to dissolve a wide range of compounds .
Fluorinated Ionic Liquids
3-(2-Bromoethyl)-1H-indole can be used in the preparation of fluorinated ionic liquids . These novel systems have remarkable properties and are pursued due to limited synthetic pathways and availability of starting materials .
Nucleophilic Aromatic Substitution
The compound can be used in nucleophilic aromatic substitution reactions . This type of reaction is useful in the synthesis of a wide array of organic compounds .
properties
IUPAC Name |
3-(2-bromoethyl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLAICDKHHQUGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187513 | |
Record name | 3-(2-Bromoethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10187513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromoethyl)-1H-indole | |
CAS RN |
3389-21-7 | |
Record name | 3-(2-Bromoethyl)indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3389-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Bromoethyl)-1H-indole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003389217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Bromoethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10187513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-bromoethyl)-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.200 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-(2-Bromoethyl)-1H-indole in the synthesis of Rhynchines A-E?
A: 3-(2-Bromoethyl)-1H-indole serves as a crucial starting material in the total synthesis of Rhynchines A-E. [] This commercially available compound provides the indole moiety present in the target molecules. Its bromoethyl substituent enables further chemical transformations, ultimately contributing to the construction of the complex pentacyclic core found in the Rhynchine alkaloids.
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